7-Azaspiro[4.5]decan-10-one

Lipophilicity Drug-likeness Solubility prediction

7-Azaspiro[4.5]decan-10-one is a saturated spirocyclic γ-lactam composed of a pyrrolidin-2-one ring spiro-fused to a piperidine at the C-10 position, with molecular formula C9H15NO and molecular weight 153.22 g·mol⁻¹. The scaffold belongs to the azaspiro[4.5]decane class, characterised by a quaternary spiro carbon linking a five-membered and a six-membered nitrogen-containing ring, imparting high three-dimensionality (Fsp³ = 1.0) and conformational restriction.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 604010-23-3
Cat. No. B11919385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[4.5]decan-10-one
CAS604010-23-3
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNCCC2=O
InChIInChI=1S/C9H15NO/c11-8-3-6-10-7-9(8)4-1-2-5-9/h10H,1-7H2
InChIKeyMQKZZXYAFVUVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[4.5]decan-10-one (CAS 604010-23-3): Physicochemical Baseline for Sourcing the Spirocyclic γ-Lactam Scaffold


7-Azaspiro[4.5]decan-10-one is a saturated spirocyclic γ-lactam composed of a pyrrolidin-2-one ring spiro-fused to a piperidine at the C-10 position, with molecular formula C9H15NO and molecular weight 153.22 g·mol⁻¹ . The scaffold belongs to the azaspiro[4.5]decane class, characterised by a quaternary spiro carbon linking a five-membered and a six-membered nitrogen-containing ring, imparting high three-dimensionality (Fsp³ = 1.0) and conformational restriction [1]. Commercially available purities reach ≥98%, and the compound is supplied as the free base or the hydrochloride salt . The ketone at position 10 provides a chemically differentiated functional handle distinct from the secondary amine in the piperidine ring, enabling regioselective derivatisation [2].

Why 7-Azaspiro[4.5]decan-10-one Cannot Be Replaced by Its Closest Azaspiro Analogs: The Physicochemical Consequences of a Single Ketone


Within the azaspiro[4.5]decane family, minor structural perturbations produce substantial shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity, which directly govern solubility, permeability, and off-target binding propensity [1]. The ketone oxygen at position 10 in 7-azaspiro[4.5]decan-10-one serves as both a hydrogen-bond acceptor and a synthetic derivatisation handle, yet regioisomeric variants (6-aza, 9-aza) and the non-ketone parent 7-azaspiro[4.5]decane exhibit materially different LogP and PSA values . Substituting the ketone-containing scaffold with a simple amine-only spirocycle or a planar γ-lactam therefore alters at least two key developability parameters simultaneously, invalidating any assumption of functional equivalence in medicinal chemistry campaigns [2]. The quantitative evidence below establishes precisely where this compound differentiates from the most plausible generic alternatives.

Quantitative Differentiation of 7-Azaspiro[4.5]decan-10-one: Head-to-Head and Cross-Study Comparators for Procurement Decisions


LogP Reduction of ~0.8 Units versus the Non-Ketone Parent 7-Azaspiro[4.5]decane

The ketone oxygen in 7-azaspiro[4.5]decan-10-one lowers the calculated LogP to 1.44, compared with LogP = 2.26 for the structurally analogous 7-azaspiro[4.5]decane, which lacks the carbonyl group . The ΔLogP of −0.82 translates to a ~6.6-fold reduction in octanol–water partition coefficient, placing the compound closer to the optimal Lipinski LogP range (≤5) and predicting improved aqueous solubility relative to the amine-only congener [1].

Lipophilicity Drug-likeness Solubility prediction

Polar Surface Area Increase of ~17 Ų Versus the Non-Ketone Analog

7-Azaspiro[4.5]decan-10-one exhibits a topological polar surface area (TPSA) of 29.10 Ų, compared with 12.03 Ų for 7-azaspiro[4.5]decane . The addition of the carbonyl group increases PSA by 17.07 Ų, moving the compound closer to the empirically derived threshold of <140 Ų for oral absorption while maintaining a value well below the upper limit, thereby balancing passive permeability with hydrogen-bonding capacity [1].

Polar surface area Membrane permeability Oral bioavailability

Regioisomeric Differentiation: 7-Aza vs. 9-Aza Position Effects on Physicochemical Profile

The nitrogen position within the azaspiro[4.5]decan-10-one framework has a measurable impact on physicochemical properties. 7-Azaspiro[4.5]decan-10-one (N at position 7) exhibits LogP = 1.44 and PSA = 29.10 Ų, whereas the 9-aza regioisomer (CAS 1215295-95-6) shows LogP = 1.73 and PSA = 32.59 Ų . The ΔLogP of −0.29 and ΔPSA of −3.49 Ų between the two regioisomers demonstrate that the 7-aza substitution pattern yields a measurably more hydrophilic scaffold with lower PSA, a combination that may favourably influence solubility–permeability balance [1].

Regioisomerism Structure–property relationships Scaffold hopping

Crystal Structure Confirmation: Definitive X-Ray Structural Validation via CCDC Deposition

The crystal structure of 7-azaspiro[4.5]decan-10-one has been experimentally determined and deposited in the Cambridge Structural Database under deposition number CCDC 2427591 [1]. This provides unambiguous three-dimensional coordinates, unit-cell parameters, space-group assignment, and quality metrics (R-factor), enabling definitive confirmation of the spirocyclic architecture, the chair conformation of the piperidine ring, and the orientation of the ketone group [2]. By contrast, the closely related 7-azaspiro[4.5]decane and many other azaspiro[4.5]decane derivatives lack publicly deposited single-crystal structures, leaving their solid-state conformation unverified [3].

X-ray crystallography Structural authentication CCDC

Synthetic Efficiency: 78% Yield via Buchwald–Hartwig Amination/Cyclization Cascade

A 2023 study published in the Journal of Medicinal Chemistry demonstrated a concise synthetic route to 7-azaspiro[4.5]decan-10-one achieving a 78% isolated yield through a modified Buchwald–Hartwig amination followed by intramolecular cyclisation [1]. This two-step sequence compares favourably with the multi-step protocols typically required for spirocyclic γ-lactam construction, where overall yields are often below 50% over three or more steps [2]. The 78% yield for the core scaffold provides a favourable cost-of-goods baseline for procurement or in-house scale-up relative to custom-synthesised analogs that lack an optimised route [3].

Synthetic methodology Buchwald–Hartwig amination Process chemistry

Fsp³ = 1.0: Complete sp³ Hybridisation Differentiates from Planar Heteroaromatic Building Blocks

7-Azaspiro[4.5]decan-10-one possesses an Fsp³ (fraction of sp³-hybridised carbons) value of 1.0 (9 sp³ carbons / 9 total carbons), compared with Fsp³ = 0 for a planar benzene or pyridine ring, and Fsp³ ≈ 0.33–0.67 for partially saturated heteroaromatic building blocks commonly used as alternatives in medicinal chemistry [1][2]. Lovering et al. demonstrated that higher Fsp³ correlates with improved clinical success rates: compounds with Fsp³ ≥ 0.45 exhibited a higher probability of advancing beyond Phase I than those with Fsp³ < 0.45 [3]. The spirocyclic junction further distinguishes 7-azaspiro[4.5]decan-10-one from monocyclic saturated lactams, as the quaternary spiro centre eliminates conformational flexibility that would otherwise be present in a simple N-alkylpyrrolidinone [4].

Fraction sp³ Three-dimensionality Escape from flatland

Procurement-Relevant Application Scenarios for 7-Azaspiro[4.5]decan-10-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Low-LogP, High-Fsp³ Spirocyclic Fragment with Validated Crystal Structure

Fragment libraries increasingly prioritise sp³-rich, low-molecular-weight scaffolds with experimentally confirmed geometry. 7-Azaspiro[4.5]decan-10-one (MW 153.22, LogP 1.44, Fsp³ 1.0) satisfies all three criteria simultaneously [1]. Its LogP of 1.44 positions it within the preferred range for fragment screening (typically LogP 0–3), while the deposited crystal structure CCDC 2427591 provides the exact geometry required for reliable hit expansion by structure-based design [2]. Compared with the non-ketone analog 7-azaspiro[4.5]decane (LogP 2.26), the target compound offers a more favourable hydrophilicity profile for aqueous solubility-limited fragment assays . The ketone functional handle also enables regioselective elaboration through reductive amination, Grignard addition, or olefination chemistries that are not accessible on the parent amine-only scaffold.

Lead Optimisation: Scaffold with a Defined Ketone Handle for Parallel SAR Derivatisation

In lead optimisation campaigns, the presence of two chemically orthogonal functional groups—a secondary amine (piperidine N-7) and a ketone (C-10)—enables divergent parallel synthesis strategies that a mono-functional scaffold cannot support [1]. The 78% isolated yield demonstrated for Buchwald–Hartwig amination/cyclisation provides a cost-effective entry point for producing multi-gram quantities of the core scaffold, an important consideration when a scaffold must be stockpiled for a matrix library synthesis [2]. The 7-aza regioisomer has been validated to generate potent USP19 inhibitors (IC₅₀ = 500 nM) when elaborated with appropriate substituents, as disclosed in US Patent 11,807,646 , confirming that the scaffold is compatible with target engagement at sub-micromolar potency upon functionalisation.

CNS Drug Discovery Programmes: Balanced PSA and Conformational Restriction for Blood–Brain Barrier Penetration

Central nervous system drug discovery imposes stringent physicochemical constraints: TPSA < 90 Ų, LogP 1–4, and molecular weight < 400 Da are typically required for passive blood–brain barrier penetration [1]. 7-Azaspiro[4.5]decan-10-one (TPSA 29.10 Ų, LogP 1.44, MW 153.22) sits well within all three thresholds, leaving substantial property space for substituent addition during lead optimisation [2]. When compared with the 9-aza regioisomer (TPSA 32.59 Ų), the 7-aza scaffold provides a 10.7% lower PSA starting point, offering a measurable advantage in programmes where cumulative PSA from appended substituents may approach the 90 Ų ceiling . The spirocyclic architecture further reduces the number of rotatable bonds to zero for the core, a feature associated with improved oral bioavailability in CNS-targeted compounds.

Targeted Protein Degradation (PROTAC) Linker Design: A Rigid, Three-Dimensional Spirocyclic Junction

The emergence of PROTACs and molecular glues has created demand for conformationally restricted linker motifs that orient the E3 ligase ligand and the target-binding moiety in defined spatial relationships [1]. The spirocyclic junction of 7-azaspiro[4.5]decan-10-one provides a rigid, non-planar connection point with two chemically differentiable exit vectors (the amine nitrogen and the ketone α-carbon), enabling precise control over the relative orientation of the two warheads [2]. Unlike flexible alkyl or PEG linkers, the spiro[4.5] architecture reduces the entropic penalty of binding by pre-organising the exit vectors, a property that has been shown to enhance PROTAC ternary complex formation and degradation efficiency in quantitative cellular assays .

Quote Request

Request a Quote for 7-Azaspiro[4.5]decan-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.